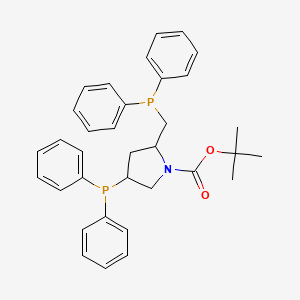
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with diphenylphosphanyl groups and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of diphenylphosphanyl groups and the tert-butyl ester. Common synthetic routes include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Diphenylphosphanyl Groups: This step often involves the use of diphenylphosphine and suitable catalysts to attach the phosphanyl groups to the pyrrolidine ring.
Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.
化学反应分析
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The ester and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used in these reactions.
科学研究应用
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and metal ions. The diphenylphosphanyl groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The tert-butyl ester group provides steric hindrance, affecting the compound’s overall reactivity and interaction with other molecules.
相似化合物的比较
tert-Butyl 4-(diphenylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(diphenylphosphanyl)pyrrolidine-1-carboxylate: Lacks the additional diphenylphosphanyl group, resulting in different reactivity and applications.
Diphenylphosphanyl-substituted pyrrolidines: These compounds have varying numbers and positions of diphenylphosphanyl groups, leading to differences in their chemical behavior and uses.
tert-Butyl esters of other heterocycles: These compounds share the tert-butyl ester group but differ in the heterocyclic core, affecting their properties and applications.
属性
分子式 |
C34H37NO2P2 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC 名称 |
tert-butyl 4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3 |
InChI 键 |
BFMKBYZEJOQYIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














